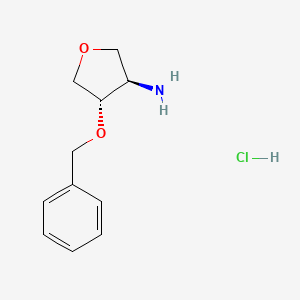

(3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride

Description

(3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tetrahydrofuran ring substituted with a benzyloxy group and an amine group, making it a versatile intermediate for the synthesis of more complex molecules.

Properties

IUPAC Name |

(3R,4S)-4-phenylmethoxyoxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZVAHORYFXKL-NDXYWBNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of (3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride typically involves multi-step organic synthesis starting from suitably protected or functionalized precursors. The key challenges addressed in these methods are:

- Achieving the correct stereochemistry at the 3 and 4 positions of the tetrahydrofuran ring.

- Introduction and retention of the benzyloxy group at the 4-position.

- Conversion of intermediates into the amine hydrochloride salt with high purity.

Key Preparation Methods

Reduction of Oxo-Precursors with Borane Complexes

A prominent method involves the stereoselective reduction of azetidinone or oxopropyl precursors bearing benzyloxy substituents using borane reducing agents in the presence of chiral catalysts and acids. This method is detailed in patent WO2007030721A2 and related literature.

Procedure Highlights:

- Starting Material: (3R,4S)-4-((4-Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone.

- Reducing Agent: Borane dimethyl sulfide complex or borane tetrahydrofuran complex.

- Solvent: Cyclic ethers (e.g., tetrahydrofuran), ethers, halogenated hydrocarbons (e.g., dichloromethane), aromatic hydrocarbons, or mixtures thereof.

- Acid Catalyst: Methanesulfonic acid is preferred; alternatives include trifluoroacetic acid and boron trifluoride etherate.

- Chiral Catalyst: (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborolidine (abbreviated as (R)-Me-CBS) is favored for high enantioselectivity.

- Reaction Conditions: Temperature maintained between 25°C to 30°C; acid to substrate molar ratio approximately 1.6% to 2%.

- Workup: Extraction with ethyl acetate, washing with brine and water, drying over sodium sulfate, and vacuum distillation at 45-50°C.

Outcomes:

- The process yields two isomers, with the desired (3R,4S) isomer obtained in enantiomeric purity exceeding 97.5%, often reaching 99%.

- Chemical purity by HPLC is typically above 97%, with less than 1% of the undesired isomer.

- The benzyloxy group remains intact during reduction, allowing subsequent conversion to the amine hydrochloride.

Aldol and Hydrogenation Routes

Another approach, related to the synthesis of intermediates for ezetimibe (a related compound), involves:

- Addition of 5-(4-hydroxybutanolide) onto N-(4-benzyloxybenzylidene)-4-fluoroaniline using lithium diisopropylamide (LDA) at very low temperatures (-78°C).

- Cleavage of diols with periodate to form aldehydes.

- Aldol condensation with 4-fluoroacetophenone O-trimethylsilylenol to form unsaturated ketones.

- Hydrogenation of double bonds and benzyl protecting groups on palladium catalysts.

Note: This method requires very low temperatures and expensive palladium catalysts, which are considered disadvantages.

Protection and Deprotection Strategies

- Benzyl groups are used as protecting groups for hydroxyl functionalities during synthesis.

- Deprotection is typically achieved by hydrogenolysis using palladium catalysts to yield free hydroxyl or amine groups.

- Final amine hydrochloride salts are prepared by treatment with hydrochloric acid.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Borane Reduction | Method 2: Aldol + Hydrogenation |

|---|---|---|

| Starting Material | Oxopropyl azetidinone derivative | N-(4-Benzyloxybenzylidene)-4-fluoroaniline |

| Reducing Agent | Borane dimethyl sulfide or borane THF complex | Hydrogen gas with Pd catalyst |

| Catalyst | (R)-Me-CBS chiral catalyst | Palladium catalyst |

| Acid | Methanesulfonic acid (1.6-2 mol%) | Not applicable (hydrogenation conditions) |

| Solvent | THF, dichloromethane, toluene | THF, other inert solvents |

| Temperature | 25-30°C | -78°C (LDA addition), room temp (hydrogenation) |

| Enantiomeric Purity | >97.5%, up to 99% | Not specified, stereochemistry controlled by LDA |

| Chemical Purity (HPLC) | >97% | Not specified |

| Advantages | High stereoselectivity, mild conditions | Direct formation of intermediates |

| Disadvantages | Requires chiral catalyst, careful control | Low temperature, expensive Pd catalyst |

Research Findings and Notes

- The borane reduction method is preferred for industrial scale due to higher enantiomeric purity and milder reaction conditions.

- The choice of acid and chiral catalyst is crucial to maximize yield and purity.

- Solvent selection influences reaction efficiency and product isolation.

- The benzyloxy group is stable under reduction conditions but can be removed selectively later.

- Extraction and purification steps involve standard organic techniques such as washing with brine and drying over sodium sulfate.

- The final amine hydrochloride salt is formed by acidification, ensuring stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or the amine to an amine derivative.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Intermediate in Drug Synthesis : This compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents.

- Pharmacological Properties : Studies suggest that it may interact with various biological targets, influencing neurotransmission and cellular signaling pathways due to its lipophilicity and potential for better membrane permeability.

Biological Research

- Enzyme-Substrate Interaction Studies : The compound can be utilized to study interactions between enzymes and substrates, which is critical for understanding metabolic pathways and drug mechanisms.

- Building Block for Bioactive Molecules : It is employed as a precursor for synthesizing biologically active compounds, contributing to advancements in drug discovery.

Industrial Applications

- Production of Fine Chemicals : Used in the manufacturing of fine chemicals and agrochemicals, highlighting its versatility in industrial applications.

- Materials Science Research : Its chemical properties make it suitable for research in materials science, particularly in developing new materials with specific functionalities.

Case Studies

Research has demonstrated that (3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride exhibits significant pharmacological activity through interactions with specific receptors involved in neurotransmission. These studies are essential for elucidating its potential therapeutic effects and optimizing its use in drug formulations.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways. The benzyloxy and amine groups play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

- (3R,4S)-4-(Methoxy)tetrahydrofuran-3-amine hydrochloride

- (3R,4S)-4-(Ethoxy)tetrahydrofuran-3-amine hydrochloride

- (3R,4S)-4-(Phenoxy)tetrahydrofuran-3-amine hydrochloride

Uniqueness

(3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and potential for interactions with hydrophobic pockets in biological targets, making it a valuable intermediate in drug discovery and development.

Biological Activity

(3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride is a chiral amine derivative characterized by a tetrahydrofuran ring with a benzyloxy substituent. Its specific stereochemistry, denoted by the (3R,4S) configuration, significantly influences its biological activity and interactions. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.

The hydrochloride form of (3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications. The presence of the benzyloxy group is believed to increase lipophilicity, thereby improving membrane permeability and bioavailability.

Pharmacological Potential

Research indicates that this compound may interact with multiple biological targets, particularly those involved in neurotransmission and cellular signaling pathways. Computer-aided predictions suggest significant pharmacological activity based on its structure.

In Vitro Studies

In vitro studies have demonstrated the compound's inhibitory effects on various enzymes and receptors. For example, it has been shown to inhibit human CD73, an enzyme implicated in cancer progression and immune regulation. The structure-activity relationship (SAR) studies highlight that modifications to the benzyloxy group can significantly enhance inhibitory potency against CD73, suggesting a promising avenue for anticancer drug development .

Case Studies

Several case studies have explored the biological activity of related compounds to (3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine. These studies often focus on:

- Antitumor Activity : Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer models.

- Antiviral Properties : Research indicates that related tetrahydrofuran derivatives exhibit antiviral activities, suggesting potential applications in treating viral infections .

Structure-Activity Relationships

The unique stereochemical configuration of this compound plays a crucial role in its biological activity. The SAR studies indicate that:

- The benzyloxy substitution enhances binding affinity to target proteins.

- Variations in the substituent groups can lead to significant differences in biological efficacy.

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride?

- Methodological Answer: A common approach involves reductive amination using NaCNBH₃ and AcOH in 1,2-dichloroethane under ambient conditions (e.g., for intermediates like 4a-4f in Scheme 2 of ). For benzyloxy-containing precursors, O-benzyl hydroxylamine hydrochloride (purchased from suppliers like Oakwood Chemical) is often employed as a starting material. Hazard analysis and risk assessment must precede synthesis, particularly due to mutagenicity risks observed in related anomeric amides (Ames II testing in ). Key steps:

- Reagents : NaCNBH₃, AcOH, RCHO (for amine alkylation).

- Conditions : Room temperature, overnight reaction.

- Purification : Column chromatography or recrystallization .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- Storage : Maintain under inert atmosphere (N₂/Ar) at room temperature to prevent decomposition, as DSC studies indicate thermal instability in related compounds .

- PPE : Use gloves, lab coats, and N95 masks to avoid skin contact (risk of sensitization, R43) and inhalation .

- Ventilation : Conduct reactions in fume hoods due to potential mutagenicity (Ames II testing shows lower mutagenicity than benzyl chloride but requires caution) .

Q. How is structural characterization performed for this compound?

- Methodological Answer:

- NMR/IR : Compare experimental spectra with computational data (e.g., PubChem entries for stereoisomers, as in ).

- Chiral HPLC : Resolve enantiomers to confirm stereochemical purity (critical for (3R,4S) configuration) .

- Mass Spectrometry : Validate molecular weight (153.61 g/mol for C₅H₁₂ClNO₂) and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

- Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (3R,4S)-configured precursors) to avoid racemization.

- Asymmetric Catalysis : Employ catalysts like chiral oxazaborolidines for enantioselective reductions .

- Analytical Validation : Combine circular dichroism (CD) with X-ray crystallography to confirm absolute configuration .

Q. What computational methods are suitable for predicting reactivity or stability?

- Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution at the benzyloxy group) using Gaussian or ORCA software.

- Molecular Dynamics : Simulate decomposition kinetics under varying temperatures (DSC data in can benchmark simulations) .

- InChI Key Analysis : Cross-validate structural descriptors (e.g., InChIKey=XYZ for stereoisomers) via PubChem .

Q. How to resolve contradictions in spectroscopic data between batches?

- Methodological Answer:

- Batch Comparison : Tabulate NMR shifts (e.g., δ 3.5–4.0 ppm for tetrahydrofuran protons) and HPLC retention times.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-benzylated derivatives or diastereomers) .

- Crystallography : Solve single-crystal structures to confirm regio- and stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.